molecular formula C12H12NO2- B1230099 Indole-3-butanoate

Indole-3-butanoate

Cat. No. B1230099
M. Wt: 202.23 g/mol
InChI Key: JTEDVYBZBROSJT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Indole-3-butyrate is an indol-3-yl carboxylic acid anion that is the conjugate base of indole-3-butyric acid, arising from the deprotonation of the carboxy group. It is a conjugate base of an indole-3-butyric acid.

Scientific Research Applications

Urease Inhibition

Indole-3-butanoate derivatives have been synthesized and found effective as urease inhibitors, with some showing potent inhibition capabilities. This suggests their potential use in therapeutic drug design programs due to their inhibitory action against the urease enzyme and minimal cytotoxicity towards cell membranes (Nazir et al., 2018).

Algicidal Activity

Certain indole derivatives, including 3-(3-indolyl) butanoic acid, have shown efficacy in suppressing the growth of Chlamydomonas spp., a causal green algae in hydroponic systems. These compounds can effectively control algae multiplication without toxic effects on tomato seedlings, highlighting their potential as algicides in hydroponic crop cultivation (Nonomura et al., 2001).

Antidiabetic Agents

Indole-3-butanoate derivatives have been studied for their antidiabetic potential. They have demonstrated significant inhibition of the α-glucosidase enzyme, indicating their potential as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).

Gene Therapy Applications

Indole-3-butanoic acid grafted onto polyethylenimines has led to the development of multifunctional nanomicellar structures capable of transporting genetic material in vitro. These structures have shown high transfection efficiency and antimicrobial potential, making them promising for future gene therapy applications (Singh et al., 2020).

Bacterial Wilt Control in Tomatoes

3-(3-indolyl)butanoic acid has been found to control bacterial wilt in tomato plants caused by Ralstonia solanacearum. This compound is active as an antibacterial agent without exhibiting phytotoxicity, making it a viable option for protecting tomato plants from bacterial wilt (Matsuda et al., 1998).

properties

IUPAC Name

4-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEDVYBZBROSJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-3-butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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